2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

Enantioselective synthesis Chiral resolution Biocatalysis

This chiral 1,3-dioxolane building block enables precise stereochemical control in asymmetric synthesis. Using non-enantiopure or low-purity batches leads to diastereomeric contamination and failed reactions. Our ≥98% purity, rigorously dried and handled to prevent hydrolytic ring-opening, ensures reproducible results in the preparation of optically pure pharmaceuticals (β-blockers, β-lactams) and in lipase-catalyzed kinetic resolutions. Suitable for stable-isotope labeling studies. Choose the reliable C₃-synthon trusted for complex natural product construction.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 62075-55-2
Cat. No. B3427831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
CAS62075-55-2
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C(=O)O)C
InChIInChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
InChIKeyOZPFVBLDYBXHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid (CAS 62075-55-2): Chiral Building Block for Pharmaceutical and Agrochemical Synthesis


2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (CAS 62075-55-2), also known as glyceric acid cyclic isopropylidene acetal, is a chiral C₃-synthon featuring a 1,3-dioxolane ring with geminal dimethyl substitution and a carboxylic acid functional group . With a molecular weight of 146.14 g/mol and predicted density of 1.203±0.06 g/cm³, this heterocyclic building block serves as a critical intermediate in the preparation of optically pure pharmaceuticals, agrochemicals, and complex natural product analogs [1]. Its stereochemical versatility enables access to both enantiomeric series, making it indispensable for asymmetric synthesis workflows requiring precise chirality control [2].

Procurement Risk: Why Non-Specific 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid Substitutes Compromise Stereochemical Integrity and Downstream Yield


Generic substitution with uncharacterized or non-enantiopure batches of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid introduces unacceptable variability in chiral synthesis outcomes. The racemic mixture (CAS 62075-55-2) cannot replace enantiomerically pure (R)- or (S)-forms (CAS 114746-70-2 and 102045-96-5) in asymmetric reactions due to divergent reactivity profiles and the potential for diastereomeric product contamination [1]. Furthermore, impurities in sub-95% purity material lead to competitive side reactions during subsequent transformations, necessitating costly re-purification . The compound's sensitivity to hydrolytic ring-opening under acidic conditions demands precise handling specifications that generic vendors frequently fail to document, risking batch-to-batch inconsistency in multi-step syntheses [2].

Quantitative Differentiation of 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid (CAS 62075-55-2) Against Structural Analogs


Enantiomeric Excess: Enzymatic Resolution Delivers >90% ee vs. Racemic Mixture

Enzymatic enantioselective hydrolysis of n-butyl esters derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid yields the (R)-acid with an enantiomeric excess (ee) of approximately 90%, as demonstrated in a patented separation process [1]. In contrast, the racemic mixture (CAS 62075-55-2) exhibits no optical activity, limiting its utility in stereoselective applications. This biocatalytic approach achieves a 90% ee differential compared to the 0% ee baseline of the racemate.

Enantioselective synthesis Chiral resolution Biocatalysis

Purity Benchmark: 97% Enantiopure (S)-Form vs. 90-95% Racemic Material

Commercial suppliers offer (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid at ≥97.0% purity , while the racemic mixture is typically available at 90-95% purity . This 2-7% purity gap corresponds to significant differences in byproduct content that can interfere with sensitive catalytic reactions. The 97% enantiopure material reduces purification burdens by minimizing unknown impurities that complicate scale-up.

Chemical purity Quality control Procurement specification

Melting Point Specification: 68°C Crystalline Solid vs. Liquid Ester Analogs

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a crystalline solid with a melting point of 68°C (from ligroine) . In contrast, its methyl ester derivative (CAS 52373-72-5) is a liquid at room temperature with a boiling point of 70-75°C at 10 mmHg . The solid-state nature of the carboxylic acid facilitates easier weighing, storage, and reduced volatility during synthetic operations, whereas the liquid ester requires specialized containment to prevent evaporative losses.

Physical property Handling Storage stability

Photochemical Fragmentation: Unique Multi-Step Pathway vs. Simple Decarboxylation

Laser flash photolysis of the Barton ester derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid reveals a complex, non-statistical multi-step fragmentation pathway leading to vinyloxy radical (CH₂CHO˙) formation [1]. In contrast, the analogous pivalate Barton ester undergoes simple decarboxylation to yield only t-butyl radical and pyridine-2-thiyl radical. This mechanistic divergence indicates that the dioxolane carboxylic acid scaffold participates in unique radical cascades not accessible to simpler aliphatic carboxylic acids.

Photochemistry Radical reaction Mechanistic divergence

Validated Application Scenarios for 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid (CAS 62075-55-2)


Enzymatic Resolution to Produce >90% ee (R)-Enantiomer for Chiral Drug Synthesis

This compound serves as a prochiral substrate for lipase-catalyzed enantioselective hydrolysis of its n-butyl ester, yielding the (R)-acid with approximately 90% enantiomeric excess [1]. This enantiomer is a key intermediate in the synthesis of optically pure β-blockers, β-lactam antibiotics, and other chiral pharmaceuticals requiring precise stereochemical control [2].

Synthesis of 2,3-DPG-13C3 Sodium Salt for Metabolomics Research

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid-13C3 is employed as an intermediate in the preparation of 2,3-diphospho-D-glyceric acid-13C3 sodium salt, a stable isotope-labeled metabolite used in studies of sickle cell erythrocyte metabolism and other hemolytic disorders . This application leverages the compound's compatibility with isotopic labeling strategies.

Precursor to Vinyloxy Radicals for Photochemical Mechanistic Studies

Derivatization to the corresponding Barton ester enables laser flash photolysis studies that generate the vinyloxy radical (CH₂CHO˙) via a non-statistical multi-step fragmentation [3]. This unique photochemical behavior makes the compound a valuable tool for investigating radical reaction dynamics and developing novel photoredox transformations.

Chiral Building Block for C₃-Synthons in Natural Product Synthesis

Both enantiomers of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid serve as versatile C₃-synthons for constructing monosaccharides, polyhydroxyl systems, and complex natural product frameworks [4]. The geminal dimethyl substitution provides enhanced stability of the dioxolane protecting group under basic conditions, enabling orthogonal protection strategies in multi-step syntheses.

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